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Compound of Interest

Compound Name: Azepane-2-carboxamide

Cat. No.: B11923136

Get Quote

Introduction: The Expanded Proline Paradigm
In the optimization of kinase inhibitors, entropy penalties upon binding often limit the potency of

flexible linear chains. The Azepane-2-carboxamide moiety serves as a critical "expanded

proline" mimic. Unlike the rigid five-membered pyrrolidine (proline), the seven-membered

azepane ring offers a unique balance of conformational restriction and hydrophobic bulk,

allowing it to occupy larger solvent-exposed pockets or ribose-binding regions that are

inaccessible to smaller rings.

Mechanistic Rationale
Entropy Reduction: By locking the N-C(

) bond within a cycle, the azepane scaffold pre-organizes the inhibitor into a bioactive
conformation, reducing the entropic cost of binding (

).

Vectorial Projection: The 2-carboxamide functionality directs substituents (typically hinge-

binding heteroaryls) at distinct angles ($ \psi, \phi $ torsion angles) compared to proline or

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b11923136#bc-rfq
https://www.benchchem.com/product/b11923136/docs?utm_src=pdf-body#application-note-azepane-2-carboxamide-in-kinase-inhibitor-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11923136?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


piperidine analogs, often enabling unique hydrogen bonding interactions with the kinase

hinge region (e.g., residues like Met, Glu, or Leu).

Solubility Profile: The non-aromatic, saturated nature of the azepane ring improves sp3-

character (Fsp3), which correlates with improved solubility and reduced promiscuity

compared to flat aromatic linkers.

Chemical Logic & Retrosynthetic Strategy
The synthesis of Azepane-2-carboxamide inhibitors typically follows a convergent route. The

critical challenge is establishing the chiral center at C2 and preventing racemization during the

amide coupling steps.

Retrosynthetic Analysis (Graphviz)
The following diagram illustrates the logical disconnection of a generic Azepane-2-
carboxamide kinase inhibitor into its constituent building blocks: the Chiral Azepane Core and

the Hinge Binder.
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Caption: Retrosynthetic disconnection of an Azepane-2-carboxamide kinase inhibitor showing

the convergence of the chiral scaffold and the hinge-binding motif.

Experimental Protocols
Protocol A: Asymmetric Synthesis of the (S)-Azepane-2-
carboxylic Acid Scaffold
Based on the oxidative cleavage strategy (Wishka et al., Pfizer).

Objective: To synthesize enantiopure (S)-N-Boc-azepane-2-carboxylic acid suitable for library

generation.

Materials
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Precursor: (1S,4S)-2-Boc-2-azabicyclo[2.2.1]hept-5-ene-3-one (or commercially available

chiral bicyclic lactams).

Reagents: Ruthenium(III) chloride hydrate (

), Sodium periodate (

), Acetonitrile (

), Carbon tetrachloride (

), Water.

Purification: Silica gel (230-400 mesh), Ethyl Acetate/Hexanes.

Step-by-Step Procedure
Oxidative Cleavage Setup:

Dissolve the bicyclic alkene precursor (10 mmol) in a mixture of

:MeCN:

(2:2:3 ratio, 100 mL total). Note:

is toxic; use DCM/EtOAc as a greener alternative if validated.

Cool the mixture to 0°C in an ice bath.

Catalyst Addition:

Add

(2.5 mol%) followed by portion-wise addition of

(4.0 equiv).

Critical: The reaction is highly exothermic. Monitor internal temperature to keep below

10°C during addition.

Reaction Monitoring:
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Stir vigorously at room temperature for 4-6 hours. The reaction turns a bright

yellow/orange color.

Monitor by TLC (stain with KMnO4) for the disappearance of the alkene.

Work-up:

Quench with saturated aqueous

(sodium thiosulfate) to reduce excess oxidant.

Extract the aqueous layer with EtOAc (

mL).

Wash combined organics with brine, dry over

, and concentrate

Result: This yields the dicarboxylic acid intermediate.

Cyclization/Reduction (to Azepane):

The ring expansion to the final azepane-2-carboxylic acid often requires a specific

rearrangement (e.g., Schmidt reaction or via the iodolactonization route depending on the

specific bicyclic starting material).

Alternative Commercial Route: For medicinal chemistry scale (<5g), purchase (S)-1-(tert-

butoxycarbonyl)azepane-2-carboxylic acid (CAS: 204675-75-0) directly to ensure

enantiopurity.

Protocol B: Amide Coupling to Kinase Hinge Binders
Objective: Coupling the steric-hindered secondary carboxylic acid of the azepane to an

unreactive heteroaryl amine (e.g., 3-aminopyridine derivative).

Challenge: Heteroaryl amines are poor nucleophiles. Standard EDC/HOBt coupling often fails

or leads to racemization at the C2 position.
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Materials
Scaffold: (S)-N-Boc-azepane-2-carboxylic acid (1.0 equiv).

Amine: Heteroaryl amine (e.g., 5-amino-indazole) (1.1 equiv).

Coupling Agent: HATU (1.2 equiv) or Ghosez's Reagent (1-Chloro-N,N,2-

trimethylpropenylamine) for difficult substrates.

Base: DIPEA (3.0 equiv).

Solvent: DMF (Anhydrous).

Step-by-Step Procedure
Activation:

Dissolve (S)-N-Boc-azepane-2-carboxylic acid in anhydrous DMF (0.1 M).

Add DIPEA (3.0 equiv) and stir for 5 minutes.

Add HATU (1.2 equiv). Stir for 15 minutes at room temperature to form the activated ester.

Visual Check: Solution should turn slightly yellow.

Coupling:

Add the heteroaryl amine (1.1 equiv) in one portion.

Stir at 40°C for 12-24 hours. Note: Heating is often required for steric reasons, but do not

exceed 60°C to avoid racemization.

Work-up:

Dilute with EtOAc, wash with 5% LiCl (aq) (to remove DMF), saturated

, and brine.

Dry over

and concentrate.
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Deprotection (Boc Removal):

Dissolve crude intermediate in DCM.

Add TFA (20% v/v). Stir for 1 hour.

Concentrate and purify via Preparative HPLC (Reverse Phase C18).

Data Summary & Validation
Key Characterization Markers
To validate the synthesis of the Azepane-2-carboxamide inhibitor, compare against these

standard values:

Parameter
Expected
Value/Observation

Method

1H NMR (C2-H)
Multiplet at

4.2 - 4.6 ppm

Diagnostic for alpha-proton;

shift indicates amide formation.

Chiral Purity > 95% ee
Chiral HPLC (Chiralpak AD-H

or OD-H columns).

Mass Spectrometry
[M+H]+ consistent with calc.

mass
LC-MS (ESI+).

Solubility > 50 µM in PBS (pH 7.4)

Kinetic solubility assay

(Azepane usually enhances

this vs. phenyl rings).

Troubleshooting Guide
Problem: Low yield in amide coupling.

Root Cause:[1][2] Steric hindrance of the 7-membered ring adjacent to the carboxylate.

Solution: Switch from HATU to T3P (Propylphosphonic anhydride) in EtOAc/Pyridine. T3P

is known for lower racemization rates and higher yields with sterically hindered amines.
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Problem: Racemization of C2 center.

Root Cause:[1][2] Over-activation or high temperature.

Solution: Avoid using DMAP. Use HOBt/EDC or T3P. Keep temperature < 40°C.
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Disclaimer:This protocol involves the use of hazardous chemicals. All experiments should be

performed by qualified personnel in a fume hood with appropriate personal protective

equipment (PPE).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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